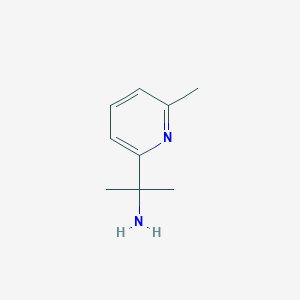
(4-Cyclopropylpyrimidin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropylpyrimidin-5-yl)methanamine is an organic compound with the molecular formula C8H11N3 It features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and a methanamine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-cyclopropylpyrimidine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
(4-Cyclopropylpyrimidin-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, altering their function. The cyclopropyl group can enhance binding affinity and specificity, while the methanamine group can facilitate interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Cyclopropylpyrimidin-4-yl)methanamine: Similar structure but with the cyclopropyl group at the 6-position.
(6-Chloropyridin-2-yl)methanamine: Contains a pyridine ring instead of a pyrimidine ring and a chlorine substituent.
Uniqueness
(4-Cyclopropylpyrimidin-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the cyclopropyl and methanamine groups can significantly impact its interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
(4-cyclopropylpyrimidin-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-3-7-4-10-5-11-8(7)6-1-2-6/h4-6H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGSSSUVTTUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde](/img/structure/B7904540.png)
![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)

![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B7904556.png)

![1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7904572.png)
![3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B7904579.png)
![Dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B7904584.png)
![1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde](/img/structure/B7904591.png)
![Imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B7904601.png)
